molecular formula C16H9ClF3N3O2 B2518183 N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide CAS No. 865249-46-3

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide

Cat. No.: B2518183
CAS No.: 865249-46-3
M. Wt: 367.71
InChI Key: FFUICBYFZGGTEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide is a potent and selective small-molecule inhibitor of the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase. The compound functions by targeting the ATP-binding pocket of c-Met , thereby suppressing its autophosphorylation and subsequent activation of downstream signaling pathways such as MAPK/ERK and PI3K/AKT, which are crucial for cell proliferation, survival, and motility. This targeted mechanism makes it a valuable pharmacological tool for investigating the role of c-Met signaling in cancer research, particularly in studies focusing on tumor invasion, metastasis, and angiogenesis . Dysregulation of the c-Met pathway, often through ligand overexpression or receptor mutation, is a recognized driver of oncogenesis in various malignancies, including gastric, lung, and liver cancers. Consequently, this inhibitor is extensively used in in vitro and in vivo preclinical studies to elucidate the functional consequences of c-Met inhibition, to explore mechanisms of drug resistance, and to evaluate potential combination therapies with other targeted agents. Its research utility extends beyond oncology, providing insights into c-Met's roles in tissue repair and regenerative medicine .

Properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClF3N3O2/c17-12-7-2-1-6-11(12)14-22-23-15(25-14)21-13(24)9-4-3-5-10(8-9)16(18,19)20/h1-8H,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFUICBYFZGGTEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide typically involves the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step involves the substitution reaction where a chlorophenyl group is introduced to the oxadiazole ring.

    Attachment of the trifluoromethylbenzamide moiety: This is usually done through an amide coupling reaction, where the oxadiazole derivative reacts with a trifluoromethylbenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the chlorophenyl group or the oxadiazole ring, resulting in the formation of reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or halogenating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

1. Anticancer Activity

The compound has shown promising results in anticancer studies. Research indicates that derivatives of oxadiazoles exhibit significant growth inhibition against various cancer cell lines. For instance, a related compound demonstrated percent growth inhibitions (PGIs) of 86.61% against the SNB-19 glioblastoma cell line and moderate activity against several other cancer types . The mechanism behind this activity may involve the induction of apoptosis and interference with cellular signaling pathways.

2. Antimicrobial Properties

Oxadiazole derivatives have been reported to possess antimicrobial properties. The presence of the chlorophenyl group in the structure enhances its interaction with microbial targets, potentially leading to effective inhibition of bacterial growth. Studies have indicated that such compounds can be effective against both Gram-positive and Gram-negative bacteria.

3. Anti-Diabetic Potential

Preliminary studies suggest that compounds similar to N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide may have anti-diabetic effects. In vivo studies using models like Drosophila melanogaster have shown that certain oxadiazole derivatives can significantly lower glucose levels, indicating their potential as therapeutic agents in diabetes management .

Material Science Applications

1. Photophysical Properties

The incorporation of oxadiazole moieties in materials science has led to the development of luminescent materials. The unique electronic properties of oxadiazoles allow for their use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The trifluoromethyl group contributes to enhanced electron-withdrawing properties, which can improve the efficiency and stability of these materials.

2. Sensor Development

Due to their sensitivity to environmental changes, oxadiazole-based compounds are being explored as sensors for detecting various analytes, including metal ions and small organic molecules. Their luminescent properties can be harnessed to create highly sensitive detection systems.

Summary of Findings

Property/ActivityDescription
Anticancer Activity Significant PGIs against various cancer cell lines; potential mechanisms include apoptosis induction.
Antimicrobial Properties Effective against a range of bacteria; structure enhances interaction with microbial targets.
Anti-Diabetic Potential Demonstrated ability to lower glucose levels in model organisms; potential for diabetes treatment.
Photophysical Properties Useful in OLEDs and optoelectronic devices due to unique electronic properties.
Sensor Development Potential for creating sensitive detection systems for various analytes based on luminescent properties.

Mechanism of Action

The mechanism of action of N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Key Observations :

  • Oxadiazole Substituent Diversity : The target compound’s 2-chlorophenyl group differs from bulkier substituents like tetrahydronaphthalenyl (Compounds 6–8) or fused dioxane rings (Compound 19). These modifications influence steric hindrance and π-π interactions in target binding .
  • Benzamide Modifications : The 3-(trifluoromethyl) group is retained in Compounds 6 and 19, while others feature bromo (electron-withdrawing) or isopropoxy (electron-donating) groups. Such variations modulate electronic properties and solubility .
  • Synthetic Yields : Yields for analogs range widely (12–58%), suggesting that steric or electronic factors in the coupling steps significantly impact efficiency .

SAR Highlights :

  • Trifluoromethyl Group : Present in the target compound, MMV102872, and Compound 19, this group enhances lipophilicity and resistance to metabolic degradation, contributing to antifungal and enzyme-inhibitory activities .
  • Chlorophenyl Position : MMV102872 (4-chlorophenyl) shows potent antifungal activity, suggesting that the target compound’s 2-chlorophenyl substitution may alter binding kinetics or target specificity .
  • Heterocyclic Variations : Thiophene (F1374-0982) and dihydrodioxin (Compound 19) substituents demonstrate that aromaticity and ring size influence target engagement .

Physicochemical and Pharmacokinetic Properties

  • Purity : Most analogs (e.g., Compounds 6–8, 19) exhibit HPLC purity >95%, critical for reliable biological testing .
  • Solubility : The trifluoromethyl group may reduce aqueous solubility compared to methoxy or methyl derivatives, necessitating formulation optimizations .
  • Stability : Oxadiazole cores are generally stable under physiological conditions, but electron-withdrawing groups (e.g., bromo in Compound 7) may enhance oxidative stability .

Biological Activity

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C14H11ClN4O3
  • Molecular Weight : 350.78 g/mol
  • IUPAC Name : this compound

This compound belongs to the class of oxadiazole derivatives, which are known for their various biological activities, including antibacterial, antifungal, and anticancer properties.

Anticancer Activity

Research has demonstrated that oxadiazole derivatives exhibit potent anticancer effects. For instance, studies have shown that certain oxadiazole-based compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia) at sub-micromolar concentrations. The mechanism often involves the upregulation of pro-apoptotic factors like p53 and caspase-3 cleavage .

CompoundCell LineIC50 (µM)Mechanism
5aMCF-70.65Apoptosis induction
5bU-9372.41Apoptosis induction

Antibacterial Activity

This compound has also shown promising antibacterial activity. A study indicated that oxadiazole derivatives exhibit improved antibacterial effects against various strains of bacteria compared to traditional antibiotics .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli1.0 µg/mL

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized several oxadiazole derivatives and evaluated their biological activities. Among them, this compound showed significant cytotoxicity against multiple cancer cell lines .
  • Mechanistic Insights : Molecular docking studies revealed that these compounds interact with specific receptors involved in apoptotic pathways. The hydrophobic interactions between the aromatic rings of the oxadiazole derivatives and amino acid residues of the target proteins were particularly notable .
  • Comparative Analysis : In a comparative study with known chemotherapeutic agents like doxorubicin, several oxadiazole derivatives demonstrated superior cytotoxicity against cancer cell lines while exhibiting lower toxicity towards normal cells .

Q & A

Basic: What are the key synthetic methodologies for preparing N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide?

Answer:
The compound is synthesized via amide coupling reactions using a two-step protocol:

Acyl chloride formation : React 3-(trifluoromethyl)benzoic acid with oxalyl chloride in dichloromethane (DCM) at 0°C, catalyzed by DMF. This generates the reactive acyl chloride intermediate .

Coupling with oxadiazole amine : The acyl chloride is added to a suspension of 5-(2-chlorophenyl)-1,3,4-oxadiazol-2-amine and pyridine, stirred for 18 hours at room temperature. The crude product is filtered and purified via recrystallization or column chromatography .
Yield Optimization : Reaction conditions (e.g., solvent, temperature, stoichiometry) significantly impact yield. For example, analogous compounds show yields ranging from 12% to 58% depending on substituent steric effects and intermediate stability .

Advanced: How can researchers optimize low yields in the final coupling step?

Answer:
Low yields (e.g., 15% in some oxadiazole derivatives) often stem from:

  • Steric hindrance : Bulky substituents on the oxadiazole ring (e.g., 2-chlorophenyl) reduce nucleophilic attack efficiency. Solutions include using polar aprotic solvents (DMF, DMSO) to enhance solubility .
  • Intermediate instability : Acyl chlorides may hydrolyze prematurely. Conduct reactions under inert atmospheres (N₂/Ar) and use molecular sieves (4Å) to scavenge moisture .
  • Catalyst selection : Pyridine acts as both base and catalyst, but alternatives like DMAP (4-dimethylaminopyridine) can accelerate coupling .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity. For example, the trifluoromethyl group appears as a singlet at ~δ 124.4 ppm in ¹³C NMR, while the oxadiazole C=O resonates at δ 166.1 ppm .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 366.1 for related derivatives) .
  • HPLC : Assess purity (>95% required for pharmacological studies). Retention times vary with mobile phase composition (e.g., 13.05 min for a fluorophenyl analog) .

Advanced: How can conflicting biological activity data across similar oxadiazole derivatives be resolved?

Answer:
Discrepancies arise from:

  • Substituent effects : The 2-chlorophenyl group enhances lipophilicity and target binding compared to 4-methylphenyl or methoxy-substituted analogs .
  • Assay conditions : For instance, antifungal activity against Sporothrix spp. (IC₅₀ <0.5 μM) was observed under nutrient-limited media, whereas cytotoxicity assays in cancer cells require serum-rich conditions .
    Resolution :
  • Perform dose-response curves across multiple cell lines or pathogen strains.
  • Use molecular docking to compare binding affinities with target proteins (e.g., fungal CYP51 vs. human kinases) .

Basic: What biological activities have been reported for this compound?

Answer:

  • Antifungal : Inhibits Sporothrix brasiliensis and S. schenckii at sub-micromolar concentrations (comparable to itraconazole) by targeting fungal membrane integrity .
  • Anticancer : Thiadiazole analogs induce apoptosis in cancer cells via Bcl-2/Bax modulation and caspase-3 activation .
  • Antimicrobial : The trifluoromethyl group enhances activity against Gram-positive bacteria (e.g., Staphylococcus aureus) by disrupting cell wall synthesis .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Answer:

  • Oxadiazole ring modifications : Replacing sulfur with oxygen (thiadiazole to oxadiazole) reduces toxicity but may lower potency .
  • Substituent effects :
    • 2-Chlorophenyl : Enhances antifungal selectivity over mammalian cells .
    • Trifluoromethyl : Boosts metabolic stability and membrane permeability .
  • Benzamide variations : 4-Methyl or methoxy groups improve solubility but may reduce target affinity .
    Methodology : Synthesize analogs via parallel combinatorial chemistry and screen against target panels .

Basic: What are common pitfalls in purity analysis, and how are they addressed?

Answer:

  • HPLC artifacts : Impurities co-eluting with the main peak can be resolved using gradient elution (e.g., 5%–95% acetonitrile in water) .
  • NMR solvent peaks : Use deuterated DMSO or CDCl₃ and reference internal standards (TMS) .
  • Mass spectrometry adducts : Sodium or potassium adducts ([M+Na]⁺) are mitigated by adding 0.1% formic acid to the mobile phase .

Advanced: What mechanistic insights explain its dual antifungal and anticancer activity?

Answer:

  • Fungal targets : Inhibition of CYP51 (lanosterol 14α-demethylase), critical for ergosterol biosynthesis .
  • Cancer targets : Interaction with tubulin polymerization or topoisomerase II , leading to mitotic arrest .
    Validation : Use gene knockout strains (e.g., CYP51-null fungi) or siRNA silencing in cancer cells to confirm target specificity .

Basic: How is reaction progress monitored during synthesis?

Answer:

  • Thin-layer chromatography (TLC) : Track intermediates using silica plates and UV visualization .
  • In-situ FTIR : Detect acyl chloride formation (C=O stretch at ~1800 cm⁻¹) .
  • LC-MS : Identify byproducts in real-time, enabling mid-reaction adjustments .

Advanced: What strategies mitigate toxicity in preclinical development?

Answer:

  • Prodrug design : Mask the benzamide moiety with hydrolyzable groups (e.g., pivaloyloxymethyl) to reduce off-target effects .
  • Metabolic profiling : Use hepatocyte microsomes to identify toxic metabolites (e.g., reactive quinones) and modify labile substituents .
  • Selective targeting : Conjugate with tumor-homing peptides or fungal-specific antibodies to enhance tissue specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.